3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Key structural features include:
- Position 3: A 1-(methylsulfonyl)-3-piperidinyl group, introducing sulfonyl and piperidine moieties known to enhance metabolic stability and modulate receptor binding .
- Position 6: A 5,6,7,8-tetrahydro-2-naphthalenylmethyl substituent, which increases lipophilicity and may improve membrane permeability compared to fully aromatic naphthyl groups .
Properties
Molecular Formula |
C20H25N5O2S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H25N5O2S2/c1-29(26,27)24-10-4-7-17(13-24)19-21-22-20-25(19)23-18(28-20)12-14-8-9-15-5-2-3-6-16(15)11-14/h8-9,11,17H,2-7,10,12-13H2,1H3 |
InChI Key |
RMIFTCCZOQDKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
Biological Activity
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C20H25N5O2S2
- Molecular Weight : 431.6 g/mol
- IUPAC Name : 3-(1-methylsulfonylpiperidin-3-yl)-6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
This compound features a piperidine ring and a triazole-thiadiazole moiety, contributing to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies indicate moderate antimicrobial effects against various bacterial and fungal strains. The compound's efficacy was compared to established antibiotics such as Streptomycin and Nystatin .
- Enzyme Inhibition : Research has suggested that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit certain deubiquitinases which are implicated in cancer progression .
- Cytotoxicity : Studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate that it can inhibit cell proliferation and induce apoptosis in specific cancer types .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Interaction with receptors or enzymes associated with cellular signaling pathways.
- Modulation of gene expression related to cell growth and apoptosis.
Further research is necessary to elucidate these mechanisms fully.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against bacteria and fungi | |
| Enzyme Inhibition | Inhibits deubiquitinases | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Detailed Findings
- Antimicrobial Studies : A study synthesized various triazolo-thiadiazole derivatives and tested their antimicrobial efficacy. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
- Cancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in gastric cancer cell lines by inducing apoptosis. The IC50 values indicated potent effects at low concentrations .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
The table below compares substituents and activities of similar triazolo-thiadiazoles:
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance metabolic stability compared to pyridinyl or methoxyphenyl substituents, which are prone to oxidative demethylation .
- Antifungal Potential: Molecular docking studies suggest the target compound may inhibit 14-α-demethylase (lanosterol demethylase) with a binding affinity comparable to fluconazole derivatives .
Structural and Electronic Analysis
- Planarity: The triazolo-thiadiazole core is planar in most analogs (max.
- Isoelectronicity : Unlike perfluorophenyl analogs, the target compound’s methylsulfonyl-piperidine group introduces polarity without disrupting aromatic conjugation, aligning with "isovalency" principles for bioisosteric replacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
